molecular formula C15H10ClNO2 B15249197 9,10-Anthracenedione, 1-chloro-2-(methylamino)- CAS No. 59222-13-8

9,10-Anthracenedione, 1-chloro-2-(methylamino)-

Cat. No.: B15249197
CAS No.: 59222-13-8
M. Wt: 271.70 g/mol
InChI Key: WEVFFIZMKQMIFI-UHFFFAOYSA-N
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Description

1-chloro-2-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dyes, pharmaceuticals, and organic electronics. This compound features a 9,10-dioxoanthracene core, which is a common structure in many anthraquinone derivatives .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-chloro-2-(methylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-chloro-2-(methylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloroanthraquinone
  • 2-methylaminoanthraquinone
  • 9,10-dichloroanthracene

Uniqueness

1-chloro-2-(methylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylamino group on the anthraquinone core makes it a versatile compound for various applications .

Properties

CAS No.

59222-13-8

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-chloro-2-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10ClNO2/c1-17-11-7-6-10-12(13(11)16)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,1H3

InChI Key

WEVFFIZMKQMIFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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